molecular formula C13H11FN2O3 B11804442 Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11804442
M. Wt: 262.24 g/mol
InChI Key: KUVYKBQZNYDRFB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects . Additionally, it may interact with neuroprotective pathways by modulating the expression of stress-related proteins and reducing oxidative stress .

Comparison with Similar Compounds

Ethyl 1-(2-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,2H2,1H3

InChI Key

KUVYKBQZNYDRFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2F

Origin of Product

United States

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